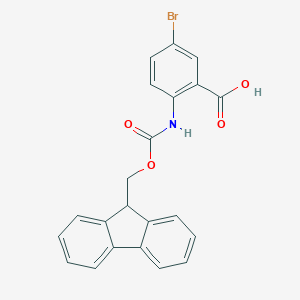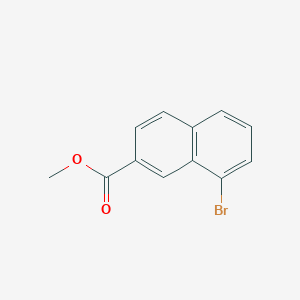
8-Bromo-2-naphthoic acid, methyl ester
Vue d'ensemble
Description
8-Bromo-2-naphthoic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of naphthalene and is commonly used as a building block for the synthesis of other chemicals. In
Mécanisme D'action
The mechanism of action of 8-Bromo-2-naphthoic acid, methyl ester is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block for the synthesis of other chemicals.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 8-Bromo-2-naphthoic acid, methyl ester. However, it is not recommended for drug usage or dosage due to its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-Bromo-2-naphthoic acid, methyl ester in lab experiments is its high purity, which makes it a reliable building block for the synthesis of other chemicals. However, its potential side effects and limited information on its biochemical and physiological effects are some of the major limitations.
Orientations Futures
There are several future directions for the study of 8-Bromo-2-naphthoic acid, methyl ester. One of the most significant areas of research is the development of new and efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the field of material science.
Conclusion:
In conclusion, 8-Bromo-2-naphthoic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is limited information available on its biochemical and physiological effects, further research is needed to explore its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
8-Bromo-2-naphthoic acid, methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of organic synthesis. It is commonly used as a building block for the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and dyes.
Propriétés
Numéro CAS |
168901-54-0 |
|---|---|
Nom du produit |
8-Bromo-2-naphthoic acid, methyl ester |
Formule moléculaire |
C12H9BrO2 |
Poids moléculaire |
265.1 g/mol |
Nom IUPAC |
methyl 8-bromonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,1H3 |
Clé InChI |
QJIIYARFYFKVQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |
Synonymes |
Methyl 8-broMo-2-naphthoate |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

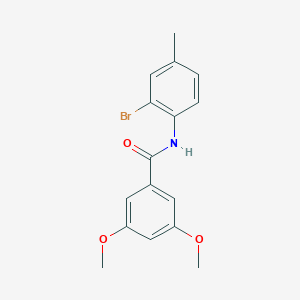
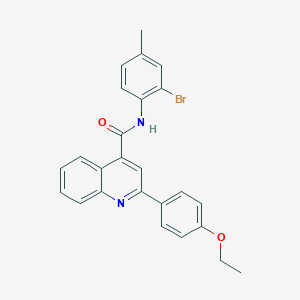
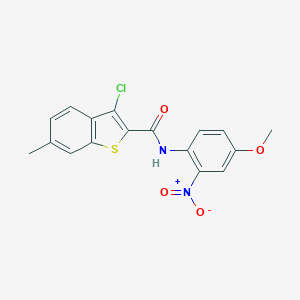
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
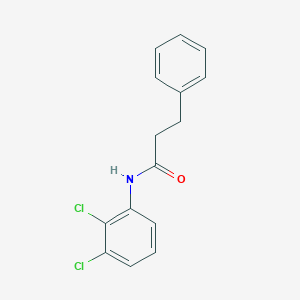
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
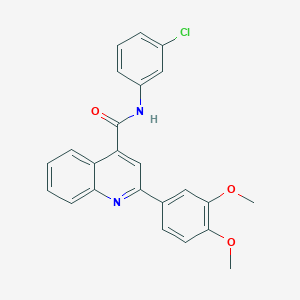
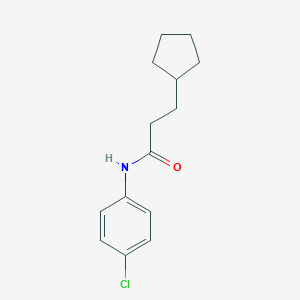
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
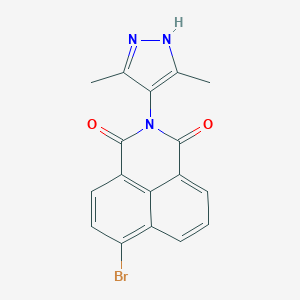
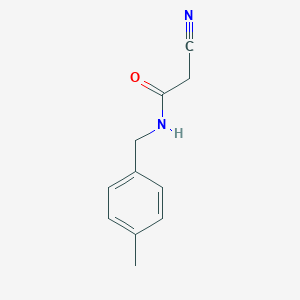
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
